Cas no 857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide)
![L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure](https://www.kuujia.com/scimg/cas/857904-02-0x500.png)
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Chemical and Physical Properties
Names and Identifiers
-
- L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
- N-(Methoxycarbonyl)-3-methyl-L-valine 2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (ACI)
-
- Inchi: 1S/C20H26N4O3/c1-20(2,3)17(23-19(26)27-4)18(25)24-22-13-14-8-10-15(11-9-14)16-7-5-6-12-21-16/h5-12,17,22H,13H2,1-4H3,(H,23,26)(H,24,25)/t17-/m1/s1
- InChI Key: ZQCYFRRVVVAWHJ-QGZVFWFLSA-N
- SMILES: C(C1C=CC(C2N=CC=CC=2)=CC=1)NNC(=O)[C@H](C(C)(C)C)NC(=O)OC
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744084-1g |
Methyl (s)-(3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate |
857904-02-0 | 98% | 1g |
¥7526.00 | 2024-04-28 | |
Chemenu | CM526498-1g |
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate |
857904-02-0 | 97% | 1g |
$889 | 2022-06-10 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10732-5g |
(S)-methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate |
857904-02-0 | 95% | 5g |
$2050 | 2023-09-07 | |
Crysdot LLC | CD11043454-1g |
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate |
857904-02-0 | 97% | 1g |
$1191 | 2024-07-18 |
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Production Method
Production Method 1
2.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ; 30 min, rt
2.2 Reagents: tert-Butyl carbazate ; 16 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt
3.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
3.2 Solvents: Ethanol ; 4 h, rt → reflux; reflux → rt
3.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ; 12 h, 1 atm, rt
Production Method 2
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 45 min, rt; 90 min, rt
1.3 Reagents: Citric acid , Hydrochloric acid , Water Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide ; pH 10
2.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
2.2 Solvents: Ethanol ; 4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ; 12 h, 1 atm, rt
Production Method 3
1.2 Reagents: Sodium cyanoborohydride ; overnight, rt
Production Method 4
1.2 Solvents: Ethanol ; 4 h, rt → reflux; reflux → rt
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ; 12 h, 1 atm, rt
Production Method 5
1.2 Reagents: tert-Butyl carbazate ; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt
2.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
2.2 Solvents: Ethanol ; 4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ; 12 h, 1 atm, rt
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Raw materials
- (S)-2-(Methoxycarbonylamino)-3,3-dimethylbutanoic acid
- (S)-2-amino-3,3-dimethylbutanoic acid
- Methyl N-[(2S)-1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride
- 4-Bromobenzaldehyde dimethyl acetal
- 2-Bromopyridine
- 4-(pyridin-2-yl)benzaldehyde
- L-Valine, N-(methoxycarbonyl)-3-methyl-, hydrazide
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preparation Products
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Related Literature
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (CAS No. 857904-02-0)
L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (CAS No. 857904-02-0) is a complex organic compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include a valine residue, a methoxycarbonyl group, and a pyridinylphenyl moiety. These structural elements contribute to its diverse applications in medicinal chemistry, drug discovery, and bioorganic synthesis.
The L-Valine residue is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. In the context of this compound, the presence of L-Valine provides a bioactive scaffold that can be exploited for the development of novel therapeutic agents. The N-(methoxycarbonyl)-3-methyl- group adds further complexity and functional versatility, making the compound suitable for conjugation with other biomolecules or for use in prodrug strategies.
The pyridinylphenyl moiety is particularly noteworthy due to its potential for modulating biological activity. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. This structural feature enhances the compound's pharmacological profile, making it a valuable candidate for drug discovery programs targeting specific diseases or conditions.
Recent research has highlighted the potential of compounds like L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide in the treatment of neurodegenerative diseases. Studies have shown that such compounds can modulate the activity of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound may help to improve cognitive function and slow the progression of diseases like Alzheimer's.
In addition to its potential in neurodegenerative disease therapy, this compound has also been investigated for its anti-inflammatory properties. Inflammation is a common feature of many diseases, and compounds that can effectively reduce inflammatory responses are highly sought after. Research has demonstrated that L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated tissue damage.
The synthesis of L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide involves several steps that require precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the protection of the amino group of L-valine using a suitable protecting group, followed by the introduction of the methoxycarbonyl moiety. Subsequent steps involve the formation of the hydrazide linkage and the attachment of the pyridinylphenyl moiety. Advanced synthetic techniques, such as solid-phase synthesis and microwave-assisted reactions, have been employed to optimize these processes.
The physicochemical properties of this compound have been extensively studied to understand its behavior in different environments. It has been found to exhibit good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and drug delivery systems. Additionally, its stability under various conditions has been evaluated to ensure its suitability for long-term storage and use in pharmaceutical formulations.
Clinical trials are currently underway to assess the safety and efficacy of compounds similar to L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide. Preliminary results have shown promising outcomes in terms of therapeutic benefits with minimal side effects. These findings underscore the potential of this class of compounds as viable candidates for further development into effective therapeutic agents.
In conclusion, L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (CAS No. 857904-02-0) represents a promising molecule with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive target for researchers aiming to develop novel treatments for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide) Related Products
- 162739-31-3(12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI))
- 162739-22-2(12-Oxa-2,3,7,10-tetraazatridecanoicacid,5-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-13-(2-pyridinyl)-,3-pyridinylmethyl ester, [5S-(5R*,6R*,9R*)]- (9CI))
- 5196-43-0(L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-, hydrazide)
- 198904-31-3(Atazanavir)
- 198904-85-7(1-Boc-2-4-(2-pyridinyl)benzylidenehydrazine)
- 229975-97-7(Atazanavir sulfate)
- 162739-32-4(12-Oxa-2,3,7,10-tetraazatridecanoicacid,5-hydroxy-3-[(4-methoxyphenyl)methyl]-9-(1-methylethyl)-8,11-dioxo-6-(phenylmethyl)-13-(2-pyridinyl)-,3-pyridinylmethyl ester, [5S-(5R*,6R*,9R*)]- (9CI))
- 58099-98-2(L-Tyrosine, N-[[(4-methoxyphenyl)methoxy]carbonyl]-, hydrazide)
- 220440-54-0(L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(phenylmethoxy)carbonyl]-2-propylhydrazide], (4R)- (9CI))
- 162739-20-0(12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI))



